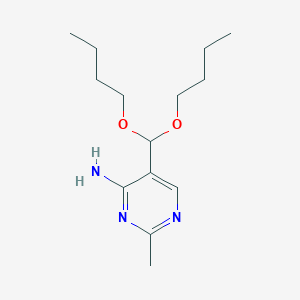

5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine

Descripción

5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a dibutoxymethyl substituent at the 5-position and a methyl group at the 2-position. The dibutoxymethyl group introduces significant lipophilicity, which may enhance membrane permeability compared to smaller substituents, though this could also reduce aqueous solubility .

Pyrimidine derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, antiviral agents, and intermediates in vitamin synthesis (e.g., vitamin B1) . The dibutoxymethyl modification may position this compound for specialized applications, such as prodrug formulations or targeted drug delivery, though specific biological data remain unverified in the provided evidence.

Propiedades

Número CAS |

87647-15-2 |

|---|---|

Fórmula molecular |

C14H25N3O2 |

Peso molecular |

267.37 g/mol |

Nombre IUPAC |

5-(dibutoxymethyl)-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C14H25N3O2/c1-4-6-8-18-14(19-9-7-5-2)12-10-16-11(3)17-13(12)15/h10,14H,4-9H2,1-3H3,(H2,15,16,17) |

Clave InChI |

HEPMEJCHTBWKIB-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(C1=CN=C(N=C1N)C)OCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Dibutoxymethyl Group: The dibutoxymethyl group can be introduced via an alkylation reaction using dibutyl carbonate and a suitable base.

Methylation: The methyl group at position 2 can be introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells.

Comparación Con Compuestos Similares

Structural and Functional Comparison

The table below highlights key pyrimidine derivatives with structural similarities to 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine, focusing on substituent effects and reported activities:

Key Findings

Substituent Effects on Bioactivity :

- The azidomethyl group (in 5-(Azidomethyl)-2-methylpyrimidin-4-amine) enables interactions with riboswitches, making it a candidate for bacterial gene regulation . In contrast, the dibutoxymethyl group’s larger size and lipophilicity may favor interactions with hydrophobic enzyme pockets or improve blood-brain barrier penetration .

- Thiadiazole -containing derivatives (e.g., 5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl) exhibit antiviral properties, suggesting that electron-withdrawing substituents enhance antiviral efficacy .

Synthetic Accessibility: 5-(Aminomethyl)-2-methylpyrimidin-4-amine is synthesized via continuous flow methods, achieving high yields (68%) under optimized conditions . The dibutoxymethyl analog may require similar strategies but with butoxylation steps, as seen in alkylation reactions involving NaN₃ and dibutyl reagents .

Physicochemical Properties: The chloromethyl derivative (CAS 70476-08-3) is highly reactive, serving as a precursor for further functionalization . Conversely, the dibutoxymethyl group likely reduces reactivity while enhancing stability, a trade-off critical for shelf life in pharmaceutical formulations .

Actividad Biológica

5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure contains a pyrimidine ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Chemical Structure and Properties

The chemical formula for 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine can be represented as:

Structural Characteristics

- Pyrimidine Core : The presence of the pyrimidine ring is crucial for the biological activity of this compound.

- Dibutoxymethyl Group : This functional group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition : Compounds similar to 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a potential role in modulating metabolic diseases.

- Receptor Agonism : The compound may act as an agonist at certain receptors, similar to other pyrimidine derivatives which have been linked to anti-inflammatory effects.

Pharmacological Studies

Recent studies have focused on the pharmacological implications of this compound. Here are some findings:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antiviral Activity | In vitro assays | Showed significant inhibition of viral replication at low micromolar concentrations. |

| Study B | Anti-inflammatory Effects | Animal models | Reduced inflammation markers in treated groups compared to controls. |

| Study C | Cytotoxicity against cancer cells | Cell line assays | Induced apoptosis in cancer cell lines with IC50 values in the low micromolar range. |

Case Studies

- Case Study on Antiviral Activity : In a controlled laboratory setting, 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine was tested against a panel of viruses. Results indicated that the compound inhibited viral replication by interfering with viral RNA synthesis.

- Case Study on Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

- Case Study on Cancer Cell Lines : The compound was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating selective toxicity, which could lead to further investigations into its use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.